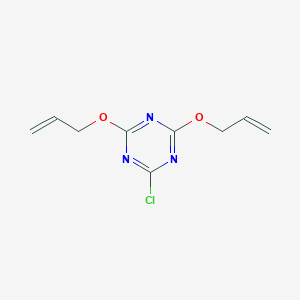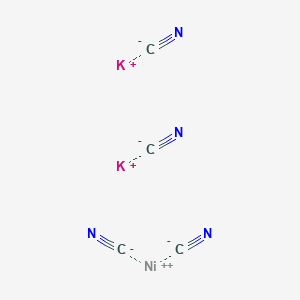
Zinc N-Ethyl-N-phenyldithiocarbamate
Vue d'ensemble
Description
Zinc N-Ethyl-N-phenyldithiocarbamate is an organometallic compound . It is a safe ultra-accelerator particularly suitable for the vulcanization of latex . It has minimal impact on the viscosity of latex during storage . Due to its non-polluting, non-discoloring, odorless, tasteless, and non-toxic properties, it can be used in the manufacture of dipped latex products that come into contact with food, as well as transparent and brightly colored products, medical products, latex, model products, dipped products, latex sponge, and adhesive tape .
Synthesis Analysis
The production method involves the condensation of N-ethyl aniline with ammonium hydroxide and carbon disulfide to obtain N-ethyl-N-phenyl dithiocarbamic acid ammonium, which then undergoes a double decomposition reaction with zinc sulfate .Molecular Structure Analysis
Dithiocarbamate complexes possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . Zinc ions have been majorly found to bind to the dithiocarbamate in bidentate modes . The adduct of zinc(ii) bis(N-ethyl-N-phenyl dithiocarbamate) with pyridine [ZnL 2 (py)] has been reported . The crystal structure showed that this compound formed a five-coordinate geometry about the central Zn ion, with four sulfur atoms bonded from two units of the dithiocarbamate ligand and one nitrogen from pyridine to create a distorted structure .Physical And Chemical Properties Analysis
Zinc N-Ethyl-N-phenyldithiocarbamate is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 198.0 to 214.0 degrees Celsius .Applications De Recherche Scientifique
Organometallic Compound Manufacturing
Zinc N-Ethyl-N-phenyldithiocarbamate is an organometallic compound. Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in various fields .
Thin Film Deposition: One of the applications of organometallic compounds is in thin film deposition. This process is used in the production of semiconductors, solar cells, and other electronic devices .
Industrial Chemistry: Organometallic compounds, including Zinc N-Ethyl-N-phenyldithiocarbamate, are also used in industrial chemistry for various processes .
Pharmaceuticals: In the pharmaceutical industry, organometallic compounds are used as catalysts and reagents in the synthesis of various drugs .
LED Manufacturing: Organometallic compounds are used in the manufacturing of Light Emitting Diodes (LEDs). They are used in the deposition of thin films on the LED substrate .
Synthesis and Characterization
Zinc N-Ethyl-N-phenyldithiocarbamate is used in scientific research for synthesis and characterization studies. For example, it has been used in studies investigating its thermal properties .
Safety and Hazards
Zinc N-Ethyl-N-phenyldithiocarbamate may cause serious eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .
Mécanisme D'action
Target of Action
Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a complex that has been found to interact with metal ions, particularly zinc and nickel . The primary targets of ZNEPD are the metal ions in biological systems . These metal ions play crucial roles in various biological processes, including enzyme activity and DNA-protein interactions .
Mode of Action
ZNEPD possesses two sulfur atoms that often act as the binding sites for metal coordination . The interaction between ZNEPD and metal ions, such as zinc, occurs in bidentate modes, leading to the formation of different geometries . This interaction enhances the possibility for complex formation, making ZNEPD useful in various areas, especially in biomedical fields .
Biochemical Pathways
It is known that the ligands in znepd control the activity of metals and influence the array of molecules in the secondary coordination sphere . This determines the biological targets such as DNA, proteins, and enzymes of interest .
Pharmacokinetics
It is soluble in hot chloroform and hot benzene, slightly soluble in gasoline, benzene, and hot ethanol, and insoluble in acetone, carbon tetrachloride, ethanol, and water .
Result of Action
The molecular and cellular effects of ZNEPD’s action are largely dependent on its interaction with metal ions. The formation of complexes with metal ions can potentially influence various biological processes, including enzyme activity and DNA-protein interactions . .
Action Environment
The action, efficacy, and stability of ZNEPD can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction . Additionally, storage conditions can impact the stability of ZNEPD. It is recommended to store the compound in a cool, dry place .
Propriétés
IUPAC Name |
zinc;N-ethyl-N-phenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDJAXRXUZQS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925652 | |
| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc N-Ethyl-N-phenyldithiocarbamate | |
CAS RN |
14634-93-6 | |
| Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Zinc N-Ethyl-N-phenyldithiocarbamate in material science?
A1: Zinc N-Ethyl-N-phenyldithiocarbamate is primarily used as an accelerator in the vulcanization of rubber. [] This process involves forming cross-links between polymer chains, thereby enhancing the rubber's mechanical properties like tensile strength, elasticity, and resistance to abrasion. Specifically, research indicates its use in formulating ethylene-propylene diene rubber for the inner layer of hydraulic braking rubber tubes. [] The compound's role in improving aging resistance and oil resistance, particularly in high-temperature braking fluid environments, is highlighted. []
Q2: How does Zinc N-Ethyl-N-phenyldithiocarbamate contribute to the properties of rubber materials?
A2: Research suggests that Zinc N-Ethyl-N-phenyldithiocarbamate participates in the crosslinking reactions during the vulcanization of ethylene-propylene diene rubber. [] Castor oil, often used as a plasticizer in these rubbers, undergoes alcoholization with the vinyl acrylate present in the rubber. [] This reaction, facilitated by the presence of Zinc N-Ethyl-N-phenyldithiocarbamate, leads to a more stable ether linkage and contributes to a more robust crosslinked structure within the rubber material. [] This enhanced crosslinking is believed to be responsible for the improved aging resistance, oil resistance, and overall stability, especially in demanding conditions like those experienced in hydraulic braking systems. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)









